REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)N(C)C.C([Cl:17])(=O)C>CCOCC>[Cl-:17].[CH:3](=[N+:2]([CH3:13])[CH3:1])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)C1=CC=CC=C1)C
|
Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
CCOCC
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the first drops, a white salt precipitated out
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased slightly
|
Type
|
CUSTOM
|
Details
|
the mixture was decanted
|
Type
|
WASH
|
Details
|
the solid was washed three times with 100 ml ether each time
|
Type
|
FILTRATION
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Details
|
filtered over an inert gas frit under nitrogen
|
Type
|
CUSTOM
|
Details
|
dried to constant weight under an oil-pump vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)=[N+](C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: PERCENTYIELD | 80.9% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |